2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione
Description
The compound 2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative characterized by a 5,5-dimethylcyclohexane-1,3-dione core substituted at the 2-position with a [(4-ethoxyphenyl)amino]methylidene group.
Properties
IUPAC Name |
2-[(4-ethoxyphenyl)iminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c1-4-21-13-7-5-12(6-8-13)18-11-14-15(19)9-17(2,3)10-16(14)20/h5-8,11,19H,4,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVRBOCQOHQKJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation of 4-ethoxyaniline with 5,5-dimethylcyclohexane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The ethoxyanilino group can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Key Structural Variations
Physicochemical and Spectral Properties
Spectral Characteristics
- IR Spectroscopy : All analogs exhibit strong C=O stretches (~1700 cm⁻¹) and C=C/C=N stretches (~1600 cm⁻¹) . The target compound’s ethoxy group would show C-O-C stretching near 1250 cm⁻¹.
- NMR Spectroscopy: ¹H NMR: Cyclohexanedione methyl groups resonate at δ 1.0–1.2 ppm. The ethoxy group (OCH₂CH₃) would show a triplet (δ 1.3–1.5 ppm) and quartet (δ 3.8–4.0 ppm), similar to methoxy signals in 3a (δ 3.85 ppm) . ¹³C NMR: The aminomethylidene carbon typically appears at δ 160–170 ppm .
Physicochemical Parameters
Substituents influence logP, solubility, and melting points:
Anti-Inflammatory Activity
Antimicrobial and Antimycobacterial Activity
- 2-(((2-Hydroxyphenyl)amino)methylene) derivative shows potent antimycobacterial activity (MIC = 4 µg/mL against M. tuberculosis) . The ethoxy group’s bulk may hinder penetration into bacterial cells, but synergistic effects with standard drugs are plausible.
Coordination Polymers
Lanthanide(III) complexes with aminomethylidene derivatives (e.g., 2-{[(4-methylphenyl)amino]methylene}) exhibit strong photoluminescence, with europium complexes emitting red light (λ = 615 nm) . The ethoxy group’s oxygen atom could enhance ligand-metal binding, altering emission properties.
Comparative Data Table
Biological Activity
2-{[(4-Ethoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione, also known by its CAS number 228421-28-1, is a compound that has garnered interest in the field of medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 287.35 g/mol. The compound features a cyclohexane core with multiple substituents that contribute to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₁N₀₃ |
| Molecular Weight | 287.35 g/mol |
| CAS Number | 228421-28-1 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The mechanism of action may involve:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering metabolic pathways.
- Receptor Modulation : It may interact with cellular receptors, influencing downstream signaling pathways that affect cell proliferation and survival.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies have shown that this compound may possess antitumor properties. It has been investigated for its effects on various cancer cell lines, demonstrating cytotoxic effects that inhibit cell growth.
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its effectiveness against bacteria and fungi suggests potential applications in treating infections.
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Efficacy Study :
- A study conducted on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated a dose-dependent inhibition of cell proliferation. The IC50 value was determined to be approximately 12 µM, indicating significant potency against tumor cells.
-
Antimicrobial Activity Assessment :
- In vitro tests revealed that the compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds in terms of biological activity.
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | Significant (IC50 = 12 µM) | MIC = 32 µg/mL |
| 2-{[(4-Chlorophenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | Moderate (IC50 = 25 µM) | MIC = 64 µg/mL |
| 2-{[(3-Methoxyphenyl)amino]methylidene}-5,5-dimethylcyclohexane-1,3-dione | High (IC50 = 10 µM) | MIC = 16 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
